4-Chloro-5-cyano-2-hydroxybenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-cyano-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-6-2-7(11)5(8(12)13)1-4(6)3-10/h1-2,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQLCPWGEGYXAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)O)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001282904 | |
| Record name | 4-Chloro-5-cyano-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001282904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55488-82-9 | |
| Record name | 4-Chloro-5-cyano-2-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55488-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-cyano-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001282904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations of 4 Chloro 5 Cyano 2 Hydroxybenzoic Acid
De Novo Synthesis Pathways and Retrosynthetic Analysis of the Compound
The design of a synthetic route for a multi-substituted aromatic compound like 4-chloro-5-cyano-2-hydroxybenzoic acid requires careful strategic planning. A retrosynthetic analysis, which involves deconstructing the molecule into simpler, commercially available precursors, is the foundational step in this process.
A plausible retrosynthetic pathway for this compound begins by disconnecting the cyano group. A common and effective method for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction, which utilizes a diazonium salt derived from a primary aromatic amine. This approach points to 5-amino-4-chloro-2-hydroxybenzoic acid as the key immediate precursor.
Further disconnection involves the chloro group. The chlorination of an aromatic ring is a standard electrophilic aromatic substitution. Therefore, 5-amino-2-hydroxybenzoic acid could serve as a viable starting material. The synthesis would then proceed by chlorination of this precursor, followed by the Sandmeyer reaction to introduce the cyano group. The regioselectivity of the chlorination step would be critical to obtaining the desired 4-chloro isomer.
Figure 1: Retrosynthetic Analysis of this compound
Exploration of Precursor Reactivity and Strategic Transformation Routes
The success of the proposed synthetic route hinges on the reactivity of the precursors and the strategic implementation of key transformations.
Chlorination of 5-Amino-2-hydroxybenzoic acid : The hydroxyl (-OH) and amino (-NH₂) groups are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution. The carboxyl (-COOH) group is a deactivating meta-director. In 5-amino-2-hydroxybenzoic acid, the positions ortho and para to the powerful -OH and -NH₂ groups are considered for substitution. The position C4 is ortho to the amino group and meta to the hydroxyl group, while position C6 is ortho to the hydroxyl group. The conditions would need to be carefully controlled to favor chlorination at the C4 position. A similar synthesis for 4-amino-5-chloro-2-methoxybenzoic acid involves the chlorination of a 4-amino-2-methoxybenzoic acid derivative using N-chlorosuccinimide (NCS). google.com
Diazotization and Sandmeyer Reaction : The transformation of the 5-amino-4-chloro-2-hydroxybenzoic acid to the final product involves two classical steps.
Diazotization : The primary amino group is converted into a diazonium salt (-N₂⁺) using nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid at low temperatures (0-5 °C) to prevent decomposition. nih.gov
Cyanation : The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution. This is the Sandmeyer reaction, which replaces the diazonium group with a cyano (-CN) group. nih.gov An experimental procedure for a related transformation, the conversion of 5-amino-2-hydroxybenzoic acid to 5-chloro-2-hydroxybenzoic acid, involves creating a diazonium salt and treating it with Cu₂Cl₂. nih.gov A similar strategy using CuCN would be employed for cyanation.
Optimization Strategies for Synthetic Yields and Purity on a Research Scale
Maximizing the yield and purity of this compound on a research scale requires meticulous optimization of each reaction step. Key parameters include temperature, reaction time, stoichiometry of reagents, and choice of solvent.
For the multi-step synthesis proposed, a systematic approach to optimization is crucial. This involves monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent the formation of byproducts.
Table 1: General Optimization Parameters for a Hypothetical Synthesis Step
| Parameter | Objective | Typical Range/Conditions | Rationale |
| Temperature | Control reaction rate and selectivity | 0 °C to reflux | Lower temperatures can increase selectivity and prevent decomposition of sensitive intermediates like diazonium salts. nih.gov |
| Reagent Stoichiometry | Ensure complete conversion of the limiting reagent | 1.0 to 2.0 equivalents | Using a slight excess of a reagent can drive the reaction to completion, but a large excess can complicate purification. |
| Solvent | Solubilize reactants and influence reactivity | Aprotic (e.g., DMF, THF) or Protic (e.g., H₂O, Ethanol) | The choice of solvent can affect reaction rates and even the reaction pathway. For instance, DMF is used as a solvent for chlorination with NCS. google.com |
| Catalyst Loading | Maximize rate with minimal side reactions | 0.1 mol% to 10 mol% | For catalyzed reactions, finding the optimal catalyst concentration is key to balancing reaction speed and cost-effectiveness. |
| Purification Method | Isolate the product in high purity | Recrystallization, Column Chromatography | Recrystallization is effective for crystalline solids, while chromatography is used for separating complex mixtures. |
Functional Group Interconversions and Derivatization Strategies of this compound
The three distinct functional groups on the aromatic ring—carboxyl, chloro, and cyano—along with the phenolic hydroxyl group, offer numerous avenues for derivatization, allowing for the synthesis of a diverse library of related compounds.
Regioselective and Chemoselective Modifications of the Carboxyl Group
The carboxylic acid group is a prime site for modification, most commonly through esterification or amidation.
Esterification : The conversion of the carboxylic acid to an ester can be achieved under various conditions. A classic method is Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. Alternatively, reaction with an alkyl halide in the presence of a base provides another route to esters. google.comorganic-chemistry.org
Amidation : The synthesis of amides typically proceeds via an activated carboxylic acid derivative, such as an acyl chloride. The carboxylic acid can be converted to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of the acyl chloride with a primary or secondary amine yields the corresponding amide. Modern peptide coupling reagents can also facilitate this transformation directly from the carboxylic acid. nih.gov
Table 2: Selected Derivatization Reactions of the Carboxyl Group
| Reaction | Reagents & Conditions | Product |
| Esterification (Fischer) | Methanol (CH₃OH), H₂SO₄ (cat.), Reflux | Methyl 4-chloro-5-cyano-2-hydroxybenzoate |
| Esterification (Williamson-type) | Ethyl iodide (CH₃CH₂I), K₂CO₃, Acetone | Ethyl 4-chloro-5-cyano-2-hydroxybenzoate |
| Amidation (via Acyl Chloride) | 1. SOCl₂, Reflux2. Ammonia (NH₃) | 4-Chloro-5-cyano-2-hydroxybenzamide |
Reactivity Studies of the Aryl Halogen and Cyano Group in the Compound
The aryl chloride and cyano group exhibit distinct reactivities that can be exploited for further molecular modifications.
Aryl Halogen Reactivity : The chlorine atom on the aromatic ring is generally unreactive toward nucleophilic aromatic substitution unless the ring is activated by strong electron-withdrawing groups. While the cyano and carboxyl groups are electron-withdrawing, the conditions required for substitution (e.g., with amines or alkoxides) would likely be harsh, involving high temperatures and pressures.
Cyano Group Reactivity : The cyano (nitrile) group is a versatile functional group that can undergo several important transformations. ebsco.comlibretexts.org
Hydrolysis : Under acidic or basic conditions, the nitrile can be hydrolyzed. Partial hydrolysis yields a carboxamide (4-chloro-5-carboxamido-2-hydroxybenzoic acid), while complete hydrolysis converts the cyano group into another carboxylic acid, resulting in 4-chloro-2-hydroxyisophthalic acid. libretexts.orglibretexts.org
Reduction : The nitrile can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This would yield (5-(aminomethyl)-4-chloro-2-hydroxybenzoic acid).
Table 3: Reactivity of the Aryl Halogen and Cyano Groups
| Functional Group | Reaction | Reagents & Conditions | Product |
| Cyano | Complete Hydrolysis | H₂SO₄ (aq), Heat | 4-Chloro-2-hydroxyisophthalic acid |
| Cyano | Reduction | 1. LiAlH₄, THF2. H₂O | 5-(Aminomethyl)-4-chloro-2-hydroxybenzoic acid |
| Aryl Halogen | Nucleophilic Substitution (Hypothetical) | NaOCH₃, High Temp/Pressure | 5-Cyano-4-methoxy-2-hydroxybenzoic acid |
Mechanistic Elucidation of Key Synthetic Steps Involving this compound
The synthesis of a substituted benzoic acid like this compound would likely involve a multi-step process starting from a simpler, commercially available precursor. Key transformations would include chlorination, cyanation, and carboxylation of a phenol (B47542) or a related aromatic ring. The elucidation of the mechanisms for these steps is crucial for optimizing reaction conditions and improving yield and purity.
Currently, specific experimental data on the reaction kinetics and transition state analysis for the synthesis of this compound is not documented in readily accessible scientific literature. However, we can infer potential kinetic and mechanistic features from analogous reactions.
For instance, the chlorination of a phenol derivative at the para-position to the hydroxyl group is typically an electrophilic aromatic substitution. The reaction rate would be influenced by the nature of the chlorinating agent (e.g., Cl₂, N-chlorosuccinimide), the solvent, and the temperature. A plausible reaction pathway would involve the formation of a sigma complex (a Wheland intermediate), the stability of which would be influenced by the existing substituents on the aromatic ring. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. The presence of a carboxyl group, which is deactivating, would influence the regioselectivity of the chlorination.
Computational chemistry could provide valuable insights into the transition states of such reactions. Density Functional Theory (DFT) calculations could be employed to model the reaction pathway, identify transition state structures, and calculate activation energies. This would allow for a theoretical understanding of the reaction kinetics.
Table 1: Hypothetical Kinetic Parameters for a Key Synthetic Step (e.g., Electrophilic Chlorination)
| Parameter | Hypothetical Value | Description |
| Rate Constant (k) | Varies with temperature and concentration | Proportionality constant relating the rate of the reaction to the concentrations of reactants. |
| Activation Energy (Ea) | 50-100 kJ/mol | The minimum energy required for the reaction to occur. |
| Pre-exponential Factor (A) | Varies | Relates to the frequency of collisions in the correct orientation. |
Note: The values in this table are hypothetical and serve as an illustration of the type of data that would be relevant for a kinetic study.
The molecule this compound itself is achiral and does not have any stereocenters. Therefore, its direct synthesis does not involve stereochemical considerations.
However, if chiral analogs of this compound were to be synthesized, for example, by introducing a chiral substituent or by creating a situation of atropisomerism, then stereochemical control would become a critical aspect of the synthesis. The synthesis of such chiral analogs is a topic of interest in medicinal chemistry, as different stereoisomers of a drug can have vastly different biological activities.
For instance, the synthesis of chiral 4,1-benzoxazepines has been explored using substituted salicylic (B10762653) acids as precursors. researchgate.netnih.gov If this compound were to be used in such a synthesis, the stereochemical outcome of the cyclization step would be of paramount importance. This could be controlled by using chiral catalysts, chiral auxiliaries, or by employing a chiral pool strategy starting from an enantiomerically pure precursor.
The analysis of the stereochemistry of any resulting chiral products would typically be carried out using techniques such as chiral High-Performance Liquid Chromatography (HPLC), polarimetry, and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents.
Advanced Spectroscopic and Structural Elucidation of 4 Chloro 5 Cyano 2 Hydroxybenzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis
NMR spectroscopy is an unparalleled tool for probing the structure of organic molecules in solution. For 4-Chloro-5-cyano-2-hydroxybenzoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed to unambiguously assign all proton and carbon signals, investigate potential tautomeric forms, and understand its conformational preferences.
Detailed ¹H, ¹³C, and ¹⁵N NMR Chemical Shift Assignment and Spin Coupling Constant Analysis
A detailed analysis of the ¹H, ¹³C, and ¹⁵N NMR spectra is the first step in the structural elucidation of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxyl groups. The aromatic region would likely display two doublets, corresponding to the protons at the C3 and C6 positions of the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the chloro, cyano, and carboxyl groups, and the electron-donating effect of the hydroxyl group, would lead to a complex chemical shift pattern. The spin-spin coupling constant (J-coupling) between these two protons would be a typical ortho-coupling, in the range of 7-9 Hz. The acidic protons of the -OH and -COOH groups would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide information about all the carbon atoms in the molecule. Based on data from similar substituted benzoic acids, the chemical shifts can be predicted. rsc.orgchemicalbook.comchemicalbook.comnih.gov The carbonyl carbon of the carboxylic acid would resonate at the downfield end of the spectrum, typically in the range of 165-175 ppm. The carbon of the cyano group is expected to appear around 115-125 ppm. The aromatic carbons would have distinct chemical shifts influenced by the attached substituents. The carbon bearing the hydroxyl group (C2) would be shifted downfield due to the oxygen's electronegativity, while the carbons attached to the chloro (C4) and cyano (C5) groups would also experience downfield shifts.
¹⁵N NMR Spectroscopy: The ¹⁵N NMR spectrum would provide direct information about the electronic environment of the nitrogen atom in the cyano group. The chemical shift of the nitrile nitrogen is sensitive to the electronic effects of the substituents on the aromatic ring. researchgate.netnih.gov For aromatic nitriles, the ¹⁵N chemical shifts typically fall in a range of -90 to -140 ppm relative to nitromethane. huji.ac.ilfigshare.com The presence of the electron-withdrawing chloro group and the electron-donating hydroxyl group would influence the precise chemical shift.
A hypothetical table of predicted NMR chemical shifts is presented below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁵N Chemical Shift (ppm) |
| H3 | 7.0 - 7.5 | - | - |
| H6 | 7.8 - 8.2 | - | - |
| OH | 10.0 - 13.0 (broad) | - | - |
| COOH | 11.0 - 14.0 (broad) | - | - |
| C1 | - | 110 - 120 | - |
| C2 | - | 155 - 165 | - |
| C3 | - | 115 - 125 | - |
| C4 | - | 130 - 140 | - |
| C5 | - | 105 - 115 | - |
| C6 | - | 135 - 145 | - |
| C=O | - | 165 - 175 | - |
| C≡N | - | 115 - 125 | - |
| N | - | - | -90 to -140 |
These are predicted values based on analogous compounds and general chemical shift ranges.
Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Structural Connectivity and Spatial Relationships
To confirm the assignments from 1D NMR and to elucidate the complete structural framework, a suite of 2D NMR experiments would be essential. researchgate.netresearchgate.netscience.govyoutube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton spin-spin couplings. A cross-peak between the signals of the two aromatic protons would definitively establish their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded (one-bond C-H coupling). It would allow for the unambiguous assignment of the protonated aromatic carbons by correlating the signals of H3 and H6 to their respective carbon atoms, C3 and C6.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, the proton at C6 would show correlations to the carbonyl carbon, the cyano carbon, and C4. The proton at C3 would show correlations to C1, C2, and C5. These long-range correlations would provide unequivocal evidence for the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximities between protons. A NOESY spectrum could help to determine the preferred conformation of the molecule in solution, for example, by showing through-space interactions between the hydroxyl proton and the proton at C3, or between the carboxylic acid proton and the proton at C6.
Through the combined interpretation of these 1D and 2D NMR experiments, a complete and unambiguous assignment of all atoms in the this compound molecule can be achieved.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography provides precise information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing.
Analysis of Crystal Packing and Hydrogen Bonding Networks in the Compound
While a crystal structure for this compound is not publicly available, the crystal structure of the closely related 5-Chloro-2-hydroxybenzoic acid offers valuable insights into the likely packing and hydrogen bonding motifs. researchgate.net It is highly probable that this compound would also form centrosymmetric dimers in the solid state through intermolecular hydrogen bonds between the carboxylic acid groups of two molecules. mdpi.comquora.comlibretexts.orgchemistryguru.com.sgquora.com This is a very common and stable arrangement for carboxylic acids.
Polymorphism Studies of this compound and its Analogs
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly in substituted benzoic and salicylic (B10762653) acids. researchgate.netrsc.orgresearchgate.netnih.govnih.gov Different polymorphs can exhibit distinct physical properties, such as melting point, solubility, and stability. The formation of different polymorphs of this compound would likely be influenced by crystallization conditions such as the choice of solvent, temperature, and rate of cooling.
The interplay of the various functional groups (carboxyl, hydroxyl, chloro, and cyano) allows for a variety of possible intermolecular interactions, which could lead to different packing arrangements and thus, different polymorphic forms. For example, in one polymorph, the dominant interaction might be the carboxylic acid dimerization, while in another, hydrogen bonding involving the cyano group or halogen bonding might play a more significant role in dictating the crystal lattice. The study of polymorphism in this compound would be crucial for understanding its solid-state properties and for ensuring the selection of a stable and reproducible crystalline form for any potential applications.
Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. wikipedia.orgwhitman.edulibretexts.org
For this compound, electron ionization (EI) mass spectrometry would likely lead to a prominent molecular ion peak. The presence of a chlorine atom would be readily identified by the characteristic M+2 isotopic pattern, with the ratio of the M+ and M+2 peaks being approximately 3:1. libretexts.org
The fragmentation of the molecular ion would be expected to proceed through several characteristic pathways. Common fragmentation patterns for aromatic carboxylic acids include the loss of a hydroxyl radical (·OH) followed by the loss of carbon monoxide (CO), or the direct loss of a carboxyl group (·COOH). The loss of a water molecule (H₂O) from the molecular ion is also a possibility due to the presence of the ortho-hydroxyl group. Other likely fragmentation pathways would involve the loss of a chlorine atom (·Cl) or a hydrogen chloride molecule (HCl), and the loss of the cyano group (·CN).
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement of Reaction Products
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the elemental analysis of reaction products by providing a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental formula of a compound, a critical step in its identification.
For this compound (C₈H₄ClNO₃), the theoretical exact mass can be calculated with a high degree of accuracy. The ability of HRMS to distinguish between isobars (ions of the same nominal mass but different elemental compositions) is crucial in confirming the successful synthesis of the target molecule and identifying any potential byproducts. For instance, in the synthesis of related substituted benzoic acids, HRMS has been effectively used to identify various compounds in complex mixtures. researchgate.net
The following table outlines the theoretical monoisotopic mass of this compound, which would be the value sought in an HRMS analysis.
| Property | Value |
| Molecular Formula | C₈H₄ClNO₃ |
| Theoretical Monoisotopic Mass | 196.98527 u |
This interactive table allows for sorting and filtering of the presented data.
In a typical workflow, the crude reaction product would be introduced into the mass spectrometer, often after chromatographic separation, and the resulting spectrum would be analyzed for the presence of an ion corresponding to the theoretical exact mass of the protonated or deprotonated molecule. The high resolving power of the instrument would provide a mass measurement with an error typically in the low parts-per-million (ppm) range, lending strong evidence for the presence of this compound.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Derivatives
While HRMS provides the elemental composition, Tandem Mass Spectrometry (MS/MS) offers detailed structural information through controlled fragmentation of a selected precursor ion. In an MS/MS experiment, the ion corresponding to this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.
The fragmentation of substituted benzoic acids is well-documented. For example, studies on p-chlorobenzoic acid have shown characteristic fragmentation pathways. nih.govresearchgate.net Similarly, the fragmentation of nitrile-containing compounds often involves the loss of HCN or related fragments. nih.gov Based on the structure of this compound, several key fragmentation pathways can be predicted:
Decarboxylation: The loss of the carboxylic acid group as CO₂ (44 Da) is a common fragmentation pathway for benzoic acids.
Loss of HCl: Elimination of a molecule of hydrogen chloride.
Loss of HCN: Fragmentation involving the cyano group.
The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule, thereby verifying the structure of its derivatives.
The following table presents a hypothetical MS/MS fragmentation pattern for the [M-H]⁻ ion of this compound.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 195.9774 | 151.9879 | CO₂ | 4-Chloro-5-cyano-phenol anion |
| 195.9774 | 169.9984 | CN | 4-Chloro-2-hydroxy-benzoate anion |
| 151.9879 | 125.0089 | CN | 4-Chlorophenol anion |
This interactive table provides a speculative fragmentation pattern to illustrate the principles of MS/MS analysis.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are exquisitely sensitive to the presence of specific functional groups, making them ideal for the characterization of this compound and for monitoring its chemical transformations in real-time.
Interpretation of Characteristic Vibrational Modes of the Compound
The IR and Raman spectra of this compound would be expected to exhibit a series of characteristic absorption and scattering bands corresponding to its various functional groups. The interpretation of these spectra can be guided by studies on structurally similar molecules, such as 5-chlorosalicylic acid and aromatic nitriles. nist.govmodgraph.co.uk
The key vibrational modes for this compound are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3300-3500 (broad) |
| O-H (carboxylic acid) | Stretching | 2500-3300 (very broad) |
| C≡N (cyano) | Stretching | 2220-2260 |
| C=O (carboxylic acid) | Stretching | 1680-1710 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-Cl (chloro) | Stretching | 600-800 |
This interactive table details the expected vibrational frequencies for the key functional groups.
The presence of the intramolecular hydrogen bond between the hydroxyl and carboxylic acid groups, a common feature in salicylic acid derivatives, would likely influence the positions and shapes of the O-H and C=O stretching bands. nih.gov
In-situ Spectroscopic Monitoring of Chemical Transformations
A significant advantage of vibrational spectroscopy is its applicability to in-situ monitoring of chemical reactions. ucl.ac.uk By employing techniques such as Attenuated Total Reflectance (ATR)-FTIR or Raman spectroscopy with fiber-optic probes, the progress of a reaction involving this compound can be followed in real-time.
For example, in the synthesis of this compound, one could monitor the disappearance of the vibrational bands corresponding to the starting materials and the simultaneous appearance of the characteristic bands of the product. This allows for the optimization of reaction parameters such as temperature, pressure, and catalyst loading, leading to improved yields and purity. Similarly, in subsequent reactions where this compound is used as a reactant, the consumption of its characteristic vibrational signatures can be tracked to determine reaction kinetics and endpoints. This approach provides a powerful, non-invasive window into the chemical processes as they occur.
Theoretical and Computational Chemistry Approaches to 4 Chloro 5 Cyano 2 Hydroxybenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its relativistic counterpart) to determine the electronic structure and other key characteristics.
Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. For 4-Chloro-5-cyano-2-hydroxybenzoic acid, DFT calculations would be the primary tool to determine its three-dimensional structure and stability.
Researchers would typically employ a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to perform geometry optimization. researchgate.netnih.gov This process finds the lowest energy arrangement of the atoms, providing crucial data on bond lengths, bond angles, and dihedral angles. The resulting optimized geometry is a key starting point for all other computational analyses.
Furthermore, DFT calculations would yield the total electronic energy of the molecule, its enthalpy of formation, and Gibbs free energy. These energetic parameters are vital for assessing the molecule's thermodynamic stability. By calculating the energies of different conformers (isomers that differ by rotation around single bonds), the most stable conformation in the gas phase can be identified. For instance, studies on similar substituted benzoic acids have used DFT to analyze conformational spaces and determine the most energetically favorable structures. researchgate.net
Ab Initio Methods for High-Accuracy Property Prediction and Reaction Path Exploration
Ab initio methods are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for certain properties.
For this compound, high-level ab initio calculations could be used to refine the geometries and energies obtained from DFT. They are particularly valuable for calculating properties where DFT might be less reliable, such as weak intermolecular interactions or excited state energies. Moreover, ab initio methods are instrumental in exploring reaction pathways by locating and characterizing transition state structures, which are the energy maxima along a reaction coordinate.
Molecular Dynamics Simulations for Conformational Analysis in Solution and Solid-State Interactions
While quantum chemical calculations typically model a single molecule in the gas phase, Molecular Dynamics (MD) simulations allow for the study of a molecule's behavior in a more realistic environment, such as in solution or in the solid state.
MD simulations would model the interactions of this compound with surrounding solvent molecules or with other molecules in a crystal lattice. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time. This provides insights into the conformational flexibility of the molecule in different environments and the nature of intermolecular interactions, such as hydrogen bonding and halogen bonding. For example, MD simulations on halogenated compounds have been used to understand the geometry and stability of halogen bonds in protein-ligand complexes.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for Verification and Assignment
Computational methods are powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. nih.gov These predicted shifts can be compared with experimental data to confirm the structure of this compound.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks in an infrared (IR) spectrum. By calculating the harmonic vibrational frequencies using DFT, a theoretical IR spectrum can be generated, which is invaluable for assigning the vibrational modes observed in an experimental spectrum. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths of a molecule. nih.gov These calculations can predict the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, corresponding to electronic transitions between molecular orbitals.
Reaction Mechanism Modeling and Transition State Identification via Computational Methods
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules.
By mapping the potential energy surface of a reaction, computational methods can identify the reactants, products, intermediates, and, crucially, the transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. For instance, computational studies on the esterification of benzoic acid have been used to calculate activation energies and model the reaction kinetics. Similarly, the reaction of benzoic acid with radicals has been investigated to understand its atmospheric degradation pathways. These approaches could be applied to understand the reactivity of this compound.
Reactivity Studies and Transformational Chemistry of 4 Chloro 5 Cyano 2 Hydroxybenzoic Acid
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Aromatic Core
The aromatic ring of 4-Chloro-5-cyano-2-hydroxybenzoic acid is subject to both electrophilic and nucleophilic aromatic substitution, with the outcome being highly dependent on the nature of the attacking species and the directing effects of the existing substituents.
Electrophilic Aromatic Substitution:
Interactive Table 1: Analogous Electrophilic Aromatic Substitution Reactions
| Starting Material | Reagents | Product(s) | Reference |
|---|---|---|---|
| o-Chlorobenzoic acid | HNO₃, H₂SO₄ | 2-Chloro-5-nitrobenzoic acid and 2-Chloro-3-nitrobenzoic acid | researchgate.net |
| Benzene (B151609) | HNO₃, H₂SO₄ | Nitrobenzene | masterorganicchemistry.comyoutube.com |
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group, typically a halide, by a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. libretexts.org In this compound, the chloro group is positioned para to the strongly electron-withdrawing cyano group. This arrangement significantly activates the chloro group towards nucleophilic attack. The presence of the carboxylic acid group, also electron-withdrawing, further enhances this effect. Therefore, the chloro atom is expected to be susceptible to displacement by various nucleophiles.
For instance, reactions with amines, alkoxides, or thiolates could lead to the corresponding substituted derivatives. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to occur.
Reductions and Oxidations of Specific Functional Groups within the Compound
The functional groups of this compound can undergo selective reduction or oxidation under appropriate conditions.
Reduction:
The cyano and carboxylic acid groups are both reducible. The selective reduction of one group in the presence of the other can be a synthetic challenge.
Reduction of the Cyano Group: The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents such as lithium aluminum hydride (LAH), borane (B79455) (BH₃), or through catalytic hydrogenation. harvard.edu The choice of reagent is critical to avoid the simultaneous reduction of the carboxylic acid.
Reduction of the Carboxylic Acid Group: Carboxylic acids can be reduced to primary alcohols. ijcce.ac.ir Borane complexes are often used for this transformation as they can be more selective for carboxylic acids over other functional groups like esters. harvard.edu More recent methods have also explored the use of hydrosilanes with photoredox catalysis for the selective reduction of carboxylic acids to aldehydes. rsc.org
Interactive Table 2: Reagents for Functional Group Reductions
| Functional Group | Reducing Agent | Product |
|---|---|---|
| Cyano | Lithium aluminum hydride (LAH) | Primary amine |
| Cyano | Catalytic Hydrogenation (e.g., H₂/Pd) | Primary amine |
| Carboxylic Acid | Borane (BH₃) | Primary alcohol |
Oxidation:
The aromatic ring of phenolic compounds can be susceptible to oxidation, especially under harsh conditions. However, the presence of multiple deactivating groups on the ring in this compound would likely make it relatively resistant to oxidative degradation. The primary hydroxyl group of a reduced carboxylic acid could be oxidized back to a carboxylic acid or to an aldehyde using appropriate oxidizing agents.
Cyclization and Rearrangement Reactions Involving the Molecular Framework
The arrangement of functional groups in this compound offers possibilities for intramolecular cyclization reactions to form heterocyclic structures.
The ortho-relationship of the hydroxyl and carboxylic acid groups is a classic structural motif for cyclization. For example, reaction with a suitable dielectrophile could lead to the formation of a benzoxazine (B1645224) derivative. Research on the cyclization of other substituted benzoic acids has shown that intramolecular ring closure can be promoted by either acid or base catalysis. fiveable.mechegg.com For instance, 2'-hydroxychalcones are known to cyclize to flavanones under basic conditions. rsc.orgrsc.org
A potential cyclization pathway for this compound could involve the reaction of the hydroxyl group and the carboxylic acid with a suitable reagent to form a lactone. Furthermore, if the cyano group were to be hydrolyzed to a carboxylic acid, the resulting dicarboxylic acid could undergo dehydration to form an anhydride.
Metal-Catalyzed Coupling Reactions for Further Synthetic Diversification of the Compound
The chloro substituent on the aromatic ring serves as a handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling:
The palladium-catalyzed Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. The chloro group of this compound could potentially be coupled with various aryl or vinyl boronic acids or esters to introduce new substituents at the C4 position. While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized phosphine (B1218219) ligands and appropriate reaction conditions can facilitate their coupling.
Buchwald-Hartwig Amination:
This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. The chloro group of the title compound could be replaced by a variety of primary or secondary amines, leading to the synthesis of a diverse range of N-aryl derivatives.
Other Coupling Reactions:
Other transition-metal-catalyzed reactions, such as the Sonogashira coupling (with terminal alkynes) and Heck coupling (with alkenes), could also be envisioned at the chloro position, further expanding the synthetic utility of this compound. beilstein-journals.org Copper-mediated decarboxylative couplings of benzoic acids with heteroarenes have also been reported, suggesting another potential avenue for derivatization. rsc.org
Interactive Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Resulting Bond |
|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron compound | C-C |
| Buchwald-Hartwig Amination | Amine | C-N |
| Sonogashira Coupling | Terminal alkyne | C-C (alkyne) |
| Heck Coupling | Alkene | C-C (alkene) |
Applications As a Building Block in Complex Chemical Synthesis
Precursor in the Synthesis of Novel Heterocyclic Compounds
A thorough review of available scientific literature did not yield specific examples of 4-Chloro-5-cyano-2-hydroxybenzoic acid being used as a direct precursor in the synthesis of novel heterocyclic compounds. While related structures like 4-Chloro-2-fluoro-5-nitrobenzoic acid have been documented as building blocks for various heterocyclic scaffolds such as benzimidazoles, benzotriazoles, and quinoxalinones, similar detailed synthetic routes originating from this compound are not described in the searched results. researchgate.netnih.gov The synthesis of heterocyclic structures like 4,1-benzoxazepines has been explored using precursors such as 5-chloro-2-hydroxybenzoic acid, but not the cyano-substituted analogue. nih.govresearchgate.net
Intermediate in the Formation of Advanced Organic Materials (e.g., polymers, liquid crystals)
There is no specific information available in the searched literature detailing the use of this compound as an intermediate in the formation of advanced organic materials such as polymers or liquid crystals. The synthesis of bent-shaped liquid crystals has been reported using 3-hydroxybenzoic acid derivatives as the central core, but this research does not include the specific 4-chloro-5-cyano substituted variant. researchgate.net Similarly, while cyanobiphenyls like 4-cyano-4'-pentylbiphenyl (B1218408) are well-known liquid crystals, their synthesis does not originate from this compound. wikipedia.org
Role in the Development of Novel Catalytic Systems or Ligands
No research findings were identified that describe the role of this compound in the development of novel catalytic systems or as a ligand for metal complexes. The structural features of the molecule could theoretically be adapted for such purposes, but no concrete examples are present in the available search results.
Advanced Analytical Methodologies for Research Scale Quantification and Purity Assessment of 4 Chloro 5 Cyano 2 Hydroxybenzoic Acid
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like 4-Chloro-5-cyano-2-hydroxybenzoic acid. Its application is crucial for monitoring the progress of synthesis reactions and for the final purity assessment of the product. A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for this analyte due to its aromatic and polar nature.
The separation mechanism in RP-HPLC relies on the partitioning of the analyte between a nonpolar stationary phase (commonly C18 or C8 bonded silica) and a polar mobile phase. For this compound, a gradient elution is often preferred to achieve optimal separation from starting materials, intermediates, and potential byproducts. The mobile phase usually consists of an aqueous component (often with a buffer like phosphate (B84403) or an acid modifier like formic or acetic acid to control the ionization of the carboxylic acid and phenolic hydroxyl groups) and an organic modifier such as acetonitrile (B52724) or methanol.
During a synthesis, small aliquots of the reaction mixture can be withdrawn at different time points, diluted, and injected into the HPLC system. By monitoring the decrease in the peak area of the reactants and the increase in the peak area of the this compound product, the reaction kinetics can be effectively studied.
For purity analysis, a high-resolution separation is essential. The method must be capable of separating the main compound from structurally related impurities, such as isomers or degradation products. The use of a photodiode array (PDA) or a UV-Vis detector allows for the monitoring of the elution at multiple wavelengths, which can help in identifying and quantifying impurities. A typical detection wavelength for this compound would be in the UV region where the aromatic ring and chromophoric groups absorb, likely around 230-280 nm.
Example HPLC Method Parameters:
| Parameter | Suggested Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration to 10% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Hypothetical Purity Analysis Data:
| Peak Number | Retention Time (min) | Compound Identity | Peak Area (%) |
| 1 | 4.5 | Starting Material (e.g., 4-Chloro-2-hydroxybenzonitrile) | 0.2 |
| 2 | 8.2 | Impurity A (Isomer) | 0.5 |
| 3 | 12.7 | This compound | 99.1 |
| 4 | 15.1 | Impurity B (Byproduct) | 0.2 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Derivatized Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the presence of polar functional groups (carboxylic acid and hydroxyl) which can lead to poor peak shape and thermal degradation in the GC inlet. nih.govnih.gov Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form. nih.gov
Silylation is a common derivatization technique for compounds containing active hydrogens, such as those in carboxylic acids and phenols. mdpi.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic protons with trimethylsilyl (B98337) (TMS) groups. youtube.com This process reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis. gcms.cz
GC-MS is particularly useful for identifying and quantifying volatile byproducts that may be present in the reaction mixture or as impurities in the final product. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized analyte and any co-eluting impurities. This allows for a high degree of confidence in compound identification.
General Derivatization and GC-MS Protocol:
A dried sample of this compound is dissolved in a suitable aprotic solvent (e.g., pyridine (B92270) or acetonitrile).
A silylating agent (e.g., BSTFA with 1% TMCS as a catalyst) is added to the solution.
The mixture is heated (e.g., at 60-80 °C) for a specified time to ensure complete derivatization.
An aliquot of the derivatized sample is injected into the GC-MS system.
Hypothetical GC-MS Data for Derivatized Analyte:
| Parameter | Suggested Conditions |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min. |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 m/z |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
Capillary Electrophoresis for High-Throughput Analysis in Research Settings
Capillary Electrophoresis (CE) offers a high-efficiency, high-speed, and low-sample-consumption alternative to HPLC for the analysis of charged species. wikipedia.org Given that this compound is an ionizable molecule, Capillary Zone Electrophoresis (CZE) is a highly suitable technique for its quantification and purity assessment. acs.orgnih.gov
In CZE, separation is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. The analysis is performed in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). By selecting an appropriate pH for the BGE, the ionization state of the carboxylic acid and phenolic hydroxyl groups can be controlled to optimize the separation from potential impurities.
For high-throughput screening in a research setting, CE provides significant advantages due to its rapid analysis times, often on the order of minutes, and the minimal volume of sample and reagents required. ijpsonline.com
Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can also be employed. MEKC uses a surfactant (like sodium dodecyl sulfate, SDS) in the BGE at a concentration above its critical micelle concentration. wikipedia.org This forms micelles that act as a pseudo-stationary phase, allowing for the separation of both charged and neutral analytes based on their partitioning between the aqueous buffer and the hydrophobic interior of the micelles. ijpsonline.com This can be particularly useful for separating the target compound from any non-ionizable impurities.
Example Capillary Zone Electrophoresis (CZE) Parameters:
| Parameter | Suggested Conditions |
| Capillary | Fused silica, 50 µm i.d., 50 cm total length (40 cm to detector) |
| Background Electrolyte (BGE) | 25 mM Borate buffer, pH 9.2 |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 seconds) |
| Detection | UV at 254 nm |
Hypothetical CE Purity Profile:
| Migration Time (min) | Compound Identity | Relative Peak Area (%) |
| 3.1 | Impurity C (Anionic) | 0.3 |
| 4.8 | This compound | 99.5 |
| 6.2 | Starting Material (e.g., 4-Chloro-2-hydroxybenzonitrile) | 0.2 |
Green Chemistry Principles and Sustainable Synthesis Approaches for 4 Chloro 5 Cyano 2 Hydroxybenzoic Acid
Atom Economy and E-Factor Analysis of Synthetic Routes for the Compound
Atom economy and the Environmental Factor (E-Factor) are fundamental metrics for evaluating the sustainability of a chemical process. Atom economy, developed by Barry Trost, measures the efficiency of a reaction in converting reactants into the desired product. The E-Factor, conversely, quantifies the amount of waste generated relative to the product.
A plausible, though not explicitly detailed in the literature, synthetic route for 4-Chloro-5-cyano-2-hydroxybenzoic acid could commence from 4-amino-2-hydroxybenzoic acid. This multi-step synthesis would likely involve a chlorination step followed by a Sandmeyer reaction to introduce the cyano group.
Hypothetical Synthetic Pathway for Atom Economy and E-Factor Consideration:
Chlorination: 4-amino-2-hydroxybenzoic acid is chlorinated to yield 4-amino-5-chloro-2-hydroxybenzoic acid.
Diazotization: The resulting amino compound is treated with a nitrite (B80452) source in an acidic medium to form a diazonium salt.
Cyanation: The diazonium salt is then subjected to a Sandmeyer reaction using a cyanide salt (e.g., cuprous cyanide) to introduce the cyano group, yielding this compound.
Atom Economy Analysis:
The atom economy for a multi-step synthesis is inherently lower than for a single-step process due to the generation of byproducts at each stage. In the proposed synthesis:
Chlorination: Using a reagent like N-chlorosuccinimide (NCS) for chlorination would generate succinimide (B58015) as a byproduct, significantly lowering the atom economy.
Diazotization: This step typically uses sodium nitrite and a mineral acid, leading to the formation of sodium salts and water as byproducts.
Sandmeyer Reaction: The use of cuprous cyanide results in the formation of copper salts as byproducts.
E-Factor Analysis:
The E-Factor for this synthesis would likely be high, reflecting the generation of significant waste. This includes:
Byproducts from each reaction step (e.g., succinimide, sodium salts, copper salts).
Spent solvents used for reactions and purification (e.g., extraction, chromatography).
Aqueous waste from work-up procedures.
The fine chemical and pharmaceutical industries, where such complex syntheses are common, often have E-Factors ranging from 5 to over 100, meaning for every kilogram of product, 5 to 100 kilograms of waste are produced.
Interactive Data Table: Conceptual E-Factor and Atom Economy Comparison for Synthesis of this compound
| Synthetic Route | Key Reagents | Major Byproducts | Conceptual Atom Economy (%) | Conceptual E-Factor Range |
| Route 1: Chlorination followed by Sandmeyer Reaction | N-Chlorosuccinimide, NaNO₂, CuCN | Succinimide, NaCl, CuCl, N₂ | Low (e.g., < 40%) | High (e.g., 20-50) |
| Route 2: Hypothetical Direct Cyanation of a Chlorinated Precursor | KCN, Catalyst | KCl | Moderate (e.g., 60-70%) | Moderate (e.g., 10-25) |
| Route 3: Hypothetical Biocatalytic Approach | Enzymes | Minimal (ideally water) | High (e.g., > 80%) | Low (e.g., < 5) |
Note: The values in this table are conceptual and serve to illustrate the relative greenness of potential synthetic strategies. Actual values would require experimental data.
Exploration of Alternative Solvents and Catalysts in Synthesis
A key aspect of greening the synthesis of this compound involves the exploration of more benign solvents and efficient catalytic systems.
Alternative Solvents:
Traditional organic solvents often used in syntheses like the one proposed (e.g., halogenated hydrocarbons, DMF) pose environmental and health risks. Greener alternatives could include:
Water: For certain steps, particularly the Sandmeyer reaction, conducting the reaction in an aqueous medium can significantly reduce the environmental impact. scirp.org
Supercritical Fluids: Supercritical CO₂, for instance, is a non-toxic and environmentally benign solvent that can be an alternative for certain organic reactions.
Ionic Liquids: These salts, which are liquid at low temperatures, can be designed to have low volatility and can be recycled, although their toxicity and biodegradability must be carefully assessed. nih.gov
Bio-based Solvents: Solvents derived from renewable resources, such as Cyrene (dihydrolevoglucosenone), offer a more sustainable option.
Alternative Catalysts:
The use of stoichiometric reagents, such as in the traditional Sandmeyer reaction, contributes to a high E-Factor. The development of catalytic alternatives is a primary goal of green chemistry.
Heterogeneous Catalysts: For the chlorination step, solid acid catalysts or zeolites could offer a recyclable and more environmentally friendly alternative to soluble reagents.
Improved Sandmeyer Catalysis: Research into more efficient copper catalysts or even copper-free Sandmeyer reactions is an active area. nih.gov The use of catalytic amounts of a copper complex that can be recycled would be a significant improvement.
Biocatalysis: While likely a long-term goal, the use of enzymes for selective chlorination or even for the entire synthetic sequence would represent the most sustainable approach, offering high selectivity under mild conditions and minimizing byproducts.
Future Research Directions and Emerging Opportunities for 4 Chloro 5 Cyano 2 Hydroxybenzoic Acid
The exploration of 4-Chloro-5-cyano-2-hydroxybenzoic acid is branching into several key areas, promising to unlock its full potential in various scientific and technological domains.
Q & A
Q. How can researchers optimize the synthetic route for 4-chloro-5-cyano-2-hydroxybenzoic acid?
- Methodological Answer : The synthesis of halogenated benzoic acid derivatives typically involves sequential functionalization. For example, outlines multi-step protocols for analogous compounds, such as using AlCl₃ as a catalyst for Friedel-Crafts halogenation or sodium hypochlorite for oxidation. Key steps include:
- Chlorination : Introduce chlorine at the 4-position using Cl₂ gas in ethanol/water under reflux (3 hours) .
- Cyano-group introduction : Nitration followed by reduction and cyanation (e.g., using KCN/CuCN) may be adapted.
- Purification : Recrystallization in ethanol or HPLC (≥98% purity) is recommended .
Critical variables : Reaction temperature, stoichiometry of reagents, and inert atmosphere to prevent side reactions.
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorine’s deshielding effect at C4) .
- HPLC-MS : For purity assessment and molecular ion detection (e.g., [M-H]⁻ peak at m/z corresponding to C₈H₃ClNO₃) .
- IR Spectroscopy : Detect functional groups (e.g., -COOH at ~1700 cm⁻¹, -CN at ~2250 cm⁻¹) .
Validation : Cross-reference with computational predictions (e.g., Gaussian software for NMR shifts) .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy at 24-hour intervals. For benzoic acids, acidic conditions (pH < 3) often enhance stability .
- Thermal Stability : Use TGA/DSC to identify decomposition points (e.g., benzoic acid derivatives typically degrade above 200°C) .
Data Interpretation : Plot degradation kinetics (zero/first-order models) to predict shelf-life .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). For example:
- Replicate assays : Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .
- Control variables : Standardize DMSO concentration (<0.1% to avoid cytotoxicity) and include positive controls (e.g., known 5-HT4 agonists if studying receptor activity) .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to receptors (e.g., GPCRs) based on structural analogs like 4-amino-5-chloro-2-methoxybenzoic acid derivatives .
- QSAR Analysis : Train models on datasets of halogenated benzoic acids to correlate substituents (Cl, CN) with activity (e.g., IC₅₀ values) .
Validation : Validate predictions with experimental IC₅₀ measurements in enzyme inhibition assays .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Scaffold modification : Synthesize analogs with varying substituents (e.g., replace -CN with -NO₂ or -CF₃) and test against target proteins .
- Pharmacophore mapping : Identify critical moieties (e.g., Cl at C4 for hydrophobic interactions) using 3D alignment tools like Schrödinger’s Phase .
Data Table Example :
| Derivative | Substituent (Position) | IC₅₀ (μM) | LogP |
|---|---|---|---|
| Parent | Cl (4), CN (5) | 0.45 | 2.1 |
| Analog 1 | Cl (4), NO₂ (5) | 1.20 | 1.8 |
| Analog 2 | F (4), CN (5) | >10 | 1.5 |
| Interpretation : Cl at C4 and CN at C5 are critical for potency . |
Safety and Handling Considerations
- Ecotoxicity : No data available; assume high precaution (avoid environmental release) .
- Disposal : Incinerate in a certified chemical waste facility with afterburner/scrubber systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
